molecular formula C7H4FIN2 B1360817 6-fluoro-3-iodo-1H-indazole CAS No. 885522-07-6

6-fluoro-3-iodo-1H-indazole

Cat. No. B1360817
M. Wt: 262.02 g/mol
InChI Key: GSBQTDGAUHVRGU-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H4FIN2 and a molecular weight of 262.03 . It is a solid substance and is typically stored at 2-8°C in a dark place under an inert atmosphere .


Molecular Structure Analysis

The InChI code for 6-fluoro-3-iodo-1H-indazole is 1S/C7H4FIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

6-Fluoro-3-iodo-1H-indazole is a solid substance . It is typically stored at 2-8°C in a dark place under an inert atmosphere .

Scientific Research Applications

  • Pharmacological Properties : Wasilewska et al. (2014) studied fluorinated analogues of marsanidine, including 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole. They found that fluorination of the indazole ring affected the binding affinity and selectivity to α2-adrenoceptor and I1 imidazoline binding sites. This suggests potential use in developing drugs with specific receptor targeting (Wasilewska et al., 2014).

  • Anticancer Activity : Ngo Xuan Hoang et al. (2022) designed and synthesized 6-substituted amino-1H-indazole derivatives, including compounds similar to 6-fluoro-3-iodo-1H-indazole, for antiproliferative activity against cancer cell lines. This highlights the potential of such compounds in cancer treatment (Ngo Xuan Hoang et al., 2022).

  • Antimicrobial Enzyme Inhibition : Köksal and Alım (2018) investigated the inhibitory effects of various indazoles, including 6-fluoro-1H-indazole, on lactoperoxidase (LPO), an enzyme with antimicrobial properties. This suggests a potential application in regulating antimicrobial enzyme activity (Köksal & Alım, 2018).

  • Synthesis of Antimicrobial Agents : Abdel-Wahab, Mohamed, and Awad (2014) synthesized 3-(4-fluorophenyl)-benzo[g]indazoles derivatives, closely related to 6-fluoro-3-iodo-1H-indazole, demonstrating antimicrobial activity. This highlights the role of fluorinated indazoles in developing new antimicrobial agents (Abdel-Wahab, Mohamed, & Awad, 2014).

  • Antitumor Activity : Hao et al. (2017) explored the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound structurally related to 6-fluoro-3-iodo-1H-indazole, and its inhibitory effects on cancer cell proliferation (Hao et al., 2017).

  • Supramolecular Structure Studies : Teichert et al. (2007) studied the crystal structure of fluorinated indazoles, providing insights into how the substitution of a hydrogen atom with a fluorine atom affects the supramolecular structure of NH-indazoles, which is essential for understanding the behavior of such compounds in various applications (Teichert et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

6-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBQTDGAUHVRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646274
Record name 6-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-iodo-1H-indazole

CAS RN

885522-07-6
Record name 6-Fluoro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-3-iodo-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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